1-Azidobutane

Catalog No.
S677496
CAS No.
7332-00-5
M.F
C4H9N3
M. Wt
99.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Azidobutane

Researchers scaling click chemistry often face hazards from volatile azides or slow kinetics from hindered ones. 1-Azidobutane solves this with a 106°C boiling point, reducing vapor explosion risk, while its unhindered primary carbon ensures rapid CuAAC at room temperature. Key advantages: • Safer liquid handling compared to methyl/ethyl azide • Faster cycloaddition kinetics vs. tert-butyl azide • No aromatic UV chromophore-ideal for transparent polymers and hydrogels. Supplied with consistent purity for reliable scale-up.

CAS Number

7332-00-5

Product Name

1-Azidobutane

IUPAC Name

1-azidobutane

Molecular Formula

C4H9N3

Molecular Weight

99.13 g/mol

InChI

InChI=1S/C4H9N3/c1-2-3-4-6-7-5/h2-4H2,1H3

InChI Key

QZOJRSAENHTURL-UHFFFAOYSA-N

SMILES

CCCCN=[N+]=[N-]

Canonical SMILES

CCCCN=[N+]=[N-]

The exact mass of the compound 1-Azidobutane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 239754. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Butyl azide, n-Butyl azide, 1-Azidobutane, Azidobutane, Butane, 1-azido-

Purity

≥95%

Package Size

5 g, 25 g, 100 ml

1-Azidobutane, commonly known as butyl azide, is a primary aliphatic azide widely utilized as a foundational building block in click chemistry, Staudinger ligations, and polymer functionalization. As a clear liquid with a boiling point of approximately 106 °C, it strikes a critical balance between high reactivity and practical handleability. In procurement and scale-up contexts, it is selected when an unhindered, purely aliphatic chain is required without the extreme volatility risks associated with lower homologs, making it a staple reagent for scalable copper-catalyzed azide-alkyne cycloadditions (CuAAC) and advanced material science applications [1].

Substituting 1-azidobutane with other common azides often leads to severe safety, kinetic, or formulation failures. Lower homologs like methyl or ethyl azide are highly volatile and pose extreme vapor-phase explosion hazards, rendering them unsuitable for standard scale-up. Conversely, branched analogs such as tert-butyl azide introduce severe steric hindrance, which drastically slows down cycloaddition kinetics and necessitates higher catalyst loadings. Furthermore, substituting with benzyl azide introduces an aromatic chromophore that alters the UV absorbance and solubility profile of the final product, which is unacceptable in optically clear polymer formulations or fluorescence-sensitive assays [1].

Volatility & Handling Safety vs. Lower Homologs

While lower alkyl azides like methyl azide (bp ~20 °C) are highly volatile and pose severe vapor-phase explosion hazards, 1-azidobutane provides a much safer procurement profile. With a boiling point of 106 °C and a higher carbon-to-nitrogen ratio, 1-azidobutane exists as a stable liquid at room temperature, drastically reducing the risk of explosive vapor accumulation during large-scale synthesis [1].

Evidence DimensionBoiling Point and Volatility
Target Compound Data106 °C (Stable liquid at standard conditions)
Comparator Or BaselineMethyl azide (~20 °C, highly volatile gas/liquid)
Quantified Difference86 °C increase in boiling point; significantly higher carbon-to-nitrogen ratio
ConditionsStandard atmospheric pressure (760 mmHg)

Allows for standard liquid-handling protocols and reduces specialized containment costs compared to highly volatile lower homologs.

CuAAC Kinetic Efficiency vs. Branched Azides

In copper-catalyzed azide-alkyne cycloadditions (CuAAC), the steric profile of the azide heavily dictates reaction kinetics. 1-Azidobutane, a primary unhindered azide, exhibits rapid, near-quantitative conversion. In contrast, substitution with a tertiary analog like tert-butyl azide introduces severe steric bulk at the reactive nitrogen, significantly depressing cycloaddition rates and often requiring elevated temperatures or higher catalyst loadings to achieve comparable yields [1].

Evidence DimensionSteric impact on cycloaddition efficiency
Target Compound DataPrimary aliphatic chain (minimal steric hindrance)
Comparator Or Baselinetert-Butyl azide (tertiary branching, high steric hindrance)
Quantified DifferenceSubstantially faster reaction rates and lower required catalyst loading
ConditionsStandard CuAAC conditions (room temperature, Cu(I) catalysis)

Ensures rapid, high-yield click functionalization without the need for harsh heating or excessive catalyst costs.

Thermal Activation Barrier for Extrusion

For applications requiring high-temperature processing, such as polymer curing or melt extrusion, the thermal stability of the azide moiety is critical. Alkyl azides like 1-azidobutane possess a high activation barrier for nitrogen extrusion (thermolysis). Gas-phase and solution studies indicate activation energies of 38–40 kcal/mol, meaning the compound resists spontaneous decomposition at standard processing temperatures, unlike more sensitive diazo compounds or highly activated azides [1].

Evidence DimensionActivation Energy (Ea) for N2 loss
Target Compound Data38–40 kcal/mol
Comparator Or BaselineStandard diazo compounds or activated acyl azides (< 30 kcal/mol)
Quantified Difference> 10 kcal/mol higher thermal stability threshold
ConditionsThermolysis (solution or gas-phase FVP)

Provides a robust thermal processing window, preventing premature degradation during high-temperature material formulation.

Aromatic UV Interference Elimination

When functionalizing polymers or synthesizing optical materials, the choice of azide dictates the final material's spectroscopic properties. While benzyl azide is a common click reagent, it introduces an aromatic ring that strongly absorbs in the UV region. 1-Azidobutane is purely aliphatic and lacks a UV chromophore above 250 nm, ensuring that the resulting triazole linkages do not interfere with downstream optical transparency or fluorescence assays [1].

Evidence DimensionUV Absorbance (>250 nm)
Target Compound DataTransparent (no aromatic chromophore)
Comparator Or BaselineBenzyl azide (Strong aromatic pi-pi* absorption)
Quantified DifferenceComplete elimination of aromatic background absorbance > 250 nm
ConditionsStandard UV-Vis spectroscopy in solution or polymer film

Critical for the procurement of precursors used in optically clear coatings, contact lenses, or fluorescence-based biological assays.

Transparent Click-Functionalized Polymers

Because 1-azidobutane lacks the aromatic chromophore present in benzyl azide, it is the ideal precursor for synthesizing functionalized hydrogels, contact lenses, and clear coatings where UV transparency is required [1].

Large-Scale Aliphatic Triazole Synthesis

Due to its favorable boiling point (106 °C) and reduced volatility compared to methyl azide, 1-azidobutane is prioritized in scale-up operations for pharmaceutical intermediates, allowing for safer liquid handling and reduced vapor explosion risks [2].

High-Efficiency Surface Modification

The unhindered primary nature of 1-azidobutane ensures rapid CuAAC kinetics at room temperature, making it superior to sterically hindered azides (like tert-butyl azide) for the dense functionalization of nanoparticles, silica beads, or microarray surfaces[3].

XLogP3

2.4

Other CAS

7332-00-5

Wikipedia

1-Azidobutane

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